molecular formula C10H9ClN2O2 B8289780 6-Chloro-7-ethyl-1,4-dihydroquinoxaline-2,3-dione

6-Chloro-7-ethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8289780
M. Wt: 224.64 g/mol
InChI Key: OFYGMWCDZXZHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05863917

Procedure details

1,4-Dihydro-6-chloro-7-ethylquinoxalin-2,3-dione (2.34 g, 10.4 mmol) was added in small portions over 10 minutes to vigorously stirred concentrated nitric acid (20 ml) at room temperature. The mixture was then heated at 40° C. for 12h, cooled, and poured into ice water. The yellow solid which formed was filtered off, washed with water, and dried to give 1,4-dihydro-6-chloro-7-ethyl-5-nitroquinoxalin-2,3-dione and 1,4-dihydro-7-chloro-6-ethyl-5-nitroquinoxalin-2,3-dione (2.55 g, 91%), as a mixture (1.7:1 ratio).
Quantity
2.34 g
Type
reactant
Reaction Step One
[Compound]
Name
12h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH2:12][CH3:13])[NH:8][C:7](=[O:14])[C:6](=[O:15])[NH:5]2.[N+:16]([O-:19])([OH:18])=[O:17]>>[Cl:1][C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]2[C:9](=[CH:10][C:11]=1[CH2:12][CH3:13])[NH:8][C:7](=[O:14])[C:6](=[O:15])[NH:5]2.[Cl:1][C:2]1[CH:3]=[C:4]2[C:9]([NH:8][C:7](=[O:14])[C:6](=[O:15])[NH:5]2)=[C:10]([N+:16]([O-:19])=[O:17])[C:11]=1[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
ClC=1C=C2NC(C(NC2=CC1CC)=O)=O
Step Two
Name
12h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The yellow solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2NC(C(NC2=CC1CC)=O)=O)[N+](=O)[O-]
Name
Type
product
Smiles
ClC1=C(C(=C2NC(C(NC2=C1)=O)=O)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05863917

Procedure details

1,4-Dihydro-6-chloro-7-ethylquinoxalin-2,3-dione (2.34 g, 10.4 mmol) was added in small portions over 10 minutes to vigorously stirred concentrated nitric acid (20 ml) at room temperature. The mixture was then heated at 40° C. for 12h, cooled, and poured into ice water. The yellow solid which formed was filtered off, washed with water, and dried to give 1,4-dihydro-6-chloro-7-ethyl-5-nitroquinoxalin-2,3-dione and 1,4-dihydro-7-chloro-6-ethyl-5-nitroquinoxalin-2,3-dione (2.55 g, 91%), as a mixture (1.7:1 ratio).
Quantity
2.34 g
Type
reactant
Reaction Step One
[Compound]
Name
12h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH2:12][CH3:13])[NH:8][C:7](=[O:14])[C:6](=[O:15])[NH:5]2.[N+:16]([O-:19])([OH:18])=[O:17]>>[Cl:1][C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]2[C:9](=[CH:10][C:11]=1[CH2:12][CH3:13])[NH:8][C:7](=[O:14])[C:6](=[O:15])[NH:5]2.[Cl:1][C:2]1[CH:3]=[C:4]2[C:9]([NH:8][C:7](=[O:14])[C:6](=[O:15])[NH:5]2)=[C:10]([N+:16]([O-:19])=[O:17])[C:11]=1[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
ClC=1C=C2NC(C(NC2=CC1CC)=O)=O
Step Two
Name
12h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The yellow solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2NC(C(NC2=CC1CC)=O)=O)[N+](=O)[O-]
Name
Type
product
Smiles
ClC1=C(C(=C2NC(C(NC2=C1)=O)=O)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.